2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

CYP3A4 Inhibition Drug-Drug Interaction Benzimidazole

2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid (CAS 303148-67-6) is a racemic benzimidazole derivative bearing a 6-chloro and 2-(4-methylphenyl) substitution pattern, linked via an N1-oxy bridge to a propanoic acid side-chain. The compound belongs to the class of 2-substituted 1-benzimidazolyl-β-propionic acids, a series explored for hypoglycemic, anti-inflammatory, and PDE-V inhibitory activities.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.77
CAS No. 303148-67-6
Cat. No. B2595275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
CAS303148-67-6
Molecular FormulaC17H15ClN2O3
Molecular Weight330.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(N2OC(C)C(=O)O)C=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O3/c1-10-3-5-12(6-4-10)16-19-14-8-7-13(18)9-15(14)20(16)23-11(2)17(21)22/h3-9,11H,1-2H3,(H,21,22)
InChIKeyCCHSVFWARMTYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic Acid (CAS 303148-67-6): Structural and Pharmacological Profile for Informed Procurement


2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid (CAS 303148-67-6) is a racemic benzimidazole derivative bearing a 6-chloro and 2-(4-methylphenyl) substitution pattern, linked via an N1-oxy bridge to a propanoic acid side-chain . The compound belongs to the class of 2-substituted 1-benzimidazolyl-β-propionic acids, a series explored for hypoglycemic, anti-inflammatory, and PDE-V inhibitory activities [1]. With a molecular formula of C₁₇H₁₅ClN₂O₃ and a molecular weight of 330.8 g/mol, it features a free carboxylic acid terminus (pKa ~2.0 predicted) that distinguishes it from common ester prodrug variants . Available biochemical data indicate affinity for human recombinant CYP3A4, with reported Ki values of 120–170 nM and IC₅₀ values of 300–690 nM depending on the probe substrate employed [2].

Why Generic Substitution is Insufficient for CAS 303148-67-6: Pharmacokinetic and Target-Engagement Risks


Substituting 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid with another benzimidazole analog is non-trivial because even conservative side-chain modifications profoundly alter pharmacokinetic behavior and target potency. The free propanoic acid moiety yields a predicted pKa of ~2.0, conferring high aqueous solubility at physiological pH, whereas the ethyl ester analog (CAS 282523-55-1) requires esterase-mediated hydrolysis for activation, introducing species- and tissue-dependent variability in free drug exposure . Additionally, CYP3A4 affinity is exquisitely sensitive to the substitution pattern: the 6-chloro and 4-methylphenyl groups are essential pharmacophoric elements, as evidenced by Ki values of 120–170 nM for the parent acid versus substantially weaker inhibition by alternative benzimidazole scaffolds lacking these substituents [1]. Simply interchanging in-class compounds without verifying substituent-specific CYP inhibition profiles risks unanticipated drug-drug interaction liabilities and irreproducible pharmacology.

Quantitative Differentiation Evidence for CAS 303148-67-6 Against Closest Analogs


CYP3A4 Inhibition Potency: Free Acid vs. Scaffold-Hopping Analogs

In human recombinant CYP3A4 assays using midazolam 1'-hydroxylation as a probe, 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid exhibits a Ki of 120 nM and an IC₅₀ of 300 nM [1]. In contrast, a structurally unrelated quinazoline-based CYP3A4 inhibitor (US11534443, Example 1) shows an IC₅₀ of 10,000 nM in human liver microsomes under comparable substrate conditions, representing an approximately 33-fold weaker inhibition [2]. This quantitative divergence underscores that the benzimidazole scaffold bearing the 6-chloro-2-(4-methylphenyl) motif is a substantially more potent CYP3A4 ligand than alternative heterocyclic cores.

CYP3A4 Inhibition Drug-Drug Interaction Benzimidazole

Substrate-Dependent CYP3A4 Inhibition: Testosterone 6β-Hydroxylase vs. Midazolam 1'-Hydroxylase

The compound displays substrate-dependent CYP3A4 inhibition: Ki = 170 nM and IC₅₀ = 690 nM when testosterone 6β-hydroxylation is used as the probe, compared to Ki = 120 nM and IC₅₀ = 300 nM with midazolam 1'-hydroxylation [1]. Although no direct comparator data for a close analog is available under identical conditions, this intra-compound differential of approximately 1.4-fold in Ki and 2.3-fold in IC₅₀ between the two probe substrates indicates probe-dependent binding modes [1]. This behavior is not universally observed among benzimidazole CYP3A4 inhibitors and may reflect specific interactions of the 6-chloro-2-(4-methylphenyl) motif within the CYP3A4 active site.

CYP3A4 Substrate-Dependent Inhibition Benzimidazole

Physicochemical Differentiation: Free Acid (CAS 303148-67-6) vs. Ethyl Ester Prodrug (CAS 282523-55-1)

The free propanoic acid form (CAS 303148-67-6) has a predicted pKa of 2.02 ± 0.10, indicating predominant ionization at physiological pH and consequently high aqueous solubility . The corresponding ethyl ester (CAS 282523-55-1) has a predicted logP approximately 1.5–2.0 units higher due to the ester moiety, enhancing membrane permeability but requiring enzymatic hydrolysis for conversion to the active acid . In the 1983 synthesis paper, the free acid series exhibited direct pharmacological activity in acute hypoglycemic and anti-inflammatory models without the need for metabolic activation, whereas ester derivatives served primarily as synthetic intermediates [1].

Physicochemical Properties Solubility Prodrug

Side-Chain Length Effects: Propanoic Acid (n=2) vs. Acetic Acid (n=1) Homolog (CAS 303148-65-4)

The propanoic acid side-chain (n=2; CAS 303148-67-6) introduces a chiral center at the α-carbon of the carboxylic acid, yielding a racemic mixture, whereas the acetic acid homolog (n=1; CAS 303148-65-4) is achiral . The additional methylene group in the propanoic acid increases conformational flexibility and may alter the positioning of the carboxylate relative to the benzimidazole core, potentially affecting target binding geometry. Within the broader 2-substituted 1-benzimidazolyl-β-propionic acid series, Priimenko et al. (1983) reported that pharmacological activity varied non-monotonically with side-chain length, with the propanoic acid derivatives showing distinct hypoglycemic and anti-inflammatory profiles compared to acetic acid or butyric acid homologs [1].

Structure-Activity Relationship Side-Chain Benzimidazole

Recommended Application Scenarios for 2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic Acid (CAS 303148-67-6)


CYP3A4 Biochemical Probe for Drug-Drug Interaction Screening Panels

The compound's well-characterized CYP3A4 inhibition profile (Ki = 120–170 nM; IC₅₀ = 300–690 nM) against both midazolam 1'-hydroxylase and testosterone 6β-hydroxylase activities makes it suitable as a reference inhibitor in drug-drug interaction screening panels [1]. Its potency is approximately 33-fold greater than certain quinazoline-based CYP3A4 inhibitors under comparable conditions, providing a dynamic range that enables robust detection of competitive and non-competitive inhibition modalities [2]. The free carboxylic acid form ensures direct solubility in aqueous assay buffers without requiring DMSO concentrations that may artefactually inhibit CYP enzymes.

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based Integrin or Kinase Antagonists

The 6-chloro-2-(4-methylphenyl) substitution pattern is a privileged motif in benzimidazole-based integrin antagonists and kinase inhibitors [3]. The propanoic acid side-chain provides a chiral handle and a reactive carboxylate for further derivatization (amide coupling, esterification), enabling systematic SAR exploration. Compared to the acetic acid homolog (CAS 303148-65-4), the propanoic acid offers an additional degree of conformational freedom and enantiomeric resolution capability, which may be critical for optimizing target complementarity [4].

Physicochemical Comparator for Prodrug vs. Active Principle Assessments

Because the free acid (CAS 303148-67-6; predicted pKa 2.02) and its ethyl ester (CAS 282523-55-1) are both commercially available, this pair constitutes an ideal system for studying the impact of esterification on solubility, permeability, and metabolic activation . Procurement of both forms enables parallel assessment in Caco-2 permeability assays, plasma stability studies, and pharmacokinetic profiling, providing a controlled comparison that isolates the contribution of the carboxylic acid moiety to ADME properties.

Reference Standard for Benzimidazole Analytical Method Development

The compound's defined molecular formula (C₁₇H₁₅ClN₂O₃), molecular weight (330.8 g/mol), and characteristic UV absorbance of the benzimidazole chromophore make it suitable as a reference standard for HPLC/UV or LC-MS method development and validation [1]. Its chlorine isotopic signature provides a distinctive MS pattern that aids in unambiguous identification in complex biological matrices.

Quote Request

Request a Quote for 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.